BYK204165

Descripción

Propiedades

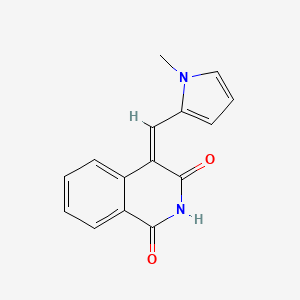

IUPAC Name |

(4Z)-4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)/b13-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYSIDSTHDDAJW-LCYFTJDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=C\2/C3=CC=CC=C3C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104546-89-5 |

Source

|

| Record name | 1104546-89-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enigmatic Identity of BYK204165: An Analysis of a Ghost Compound in Drug Discovery

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, the compound designated as BYK204165 remains elusive. No publicly available data exists on its mechanism of action, pharmacological properties, or therapeutic targets. This suggests that this compound is likely an internal identifier for a compound in the early stages of preclinical development that has not yet been disclosed to the public, or potentially an erroneous designation.

The absence of any published research or clinical data makes it impossible to provide an in-depth technical guide on the core mechanism of action of this compound as requested. The journey of a compound from initial discovery to clinical application is a long and arduous one, with many candidates failing to advance beyond the initial stages of research. It is common for pharmaceutical and biotechnology companies to assign internal codes to these early-stage compounds for tracking and development purposes. These designations often do not appear in the public domain until a compound shows significant promise and is the subject of a patent application or a scientific publication.

Should information on this compound become publicly available in the future, a thorough analysis would involve a multi-faceted approach to elucidate its mechanism of action. This would typically include:

-

Target Identification and Validation: Determining the specific molecular target or targets with which the compound interacts. This is often achieved through a combination of computational modeling, in vitro binding assays, and cellular thermal shift assays (CETSA).

-

In Vitro Characterization: Assessing the compound's activity and potency in cell-based assays. This includes determining key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in relevant cell lines.

-

Signaling Pathway Analysis: Investigating the downstream effects of the compound's interaction with its target. Techniques such as Western blotting, mass spectrometry-based phosphoproteomics, and reporter gene assays are commonly employed to map the affected signaling cascades.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in animal models of disease. These studies are crucial for establishing proof-of-concept and determining a potential therapeutic window.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlating its concentration in the body with its pharmacological effect.

Without any foundational data on this compound, any speculation on its mechanism of action would be purely conjectural. The scientific community awaits the potential future disclosure of this compound and the important research that may be associated with it. Researchers, scientists, and drug development professionals are encouraged to monitor scientific databases and company publications for any future announcements regarding this compound.

BYK204165: A Selective PARP-1 Inhibitor for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, playing a central role in the base excision repair (BER) pathway. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. BYK204165 is a potent and highly selective inhibitor of PARP-1, demonstrating significant promise as a research tool for elucidating the specific roles of PARP-1 in cellular processes and as a lead compound for the development of next-generation anticancer agents. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, and the experimental protocols used for its characterization.

Quantitative Data Presentation

The inhibitory potency and selectivity of this compound have been determined through a series of in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against PARP-1 and PARP-2

| Target Enzyme | Assay Type | Parameter | Value |

| Human PARP-1 | Cell-free recombinant | pIC50 | 7.35 |

| Human PARP-1 | Cell-free recombinant | pKi | 7.05 |

| Murine PARP-2 | Cell-free recombinant | pIC50 | 5.38 |

Table 2: Selectivity Profile of this compound

| Parameter | Value |

| PARP-1 vs. PARP-2 Selectivity | ~100-fold |

Table 3: Cellular PARP Inhibitory Activity of this compound

| Cell Line | Cell Type | Parameter | IC50 (nM) |

| A549 | Human Lung Epithelial | IC50 | 229.09 |

| C4I | Human Cervical | IC50 | 1778.28 |

| H9c2 | Rat Cardiac Myoblast | IC50 | 123.03 |

Table 4: Microsomal Stability of this compound

| Species | System | Parameter | Value |

| Rat | Liver Microsomes | Half-life (t1/2) | 23 min |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell-Free Recombinant Human PARP-1 and Murine PARP-2 Enzyme Activity Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified PARP-1 and PARP-2.

-

Materials:

-

Recombinant human PARP-1 and murine PARP-2 enzymes

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

Biotinylated NAD+

-

Streptavidin-coated microplates

-

Test compound (this compound) at various concentrations

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate for detection (e.g., HRP-conjugated anti-biotin antibody and a suitable chromogenic or chemiluminescent substrate)

-

Plate reader

-

-

Procedure:

-

Coat streptavidin microplates with activated DNA and incubate overnight at 4°C.

-

Wash the plates to remove unbound DNA.

-

Add the assay buffer containing recombinant PARP-1 or PARP-2 enzyme to each well.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

Stop the reaction and wash the plates to remove unincorporated biotinylated NAD+.

-

Add HRP-conjugated anti-biotin antibody and incubate.

-

Wash the plates and add the detection substrate.

-

Measure the signal using a plate reader.

-

Calculate the pIC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The pKi is determined from the IC50 value using the Cheng-Prusoff equation.

-

Cellular PARP Activity Assay

This assay measures the ability of this compound to inhibit PARP activity within intact cells.

-

Materials:

-

A549, C4I, or H9c2 cells

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., H2O2 or MNNG)

-

This compound at various concentrations

-

Lysis buffer

-

Antibodies for detecting poly(ADP-ribose) (PAR) polymers (e.g., via Western blot or ELISA)

-

Secondary antibodies and detection reagents

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2).

-

After a short incubation period, lyse the cells.

-

Determine the protein concentration of the cell lysates.

-

Detect the levels of PAR polymers in the lysates using either Western blotting or an ELISA-based method with a PAR-specific antibody.

-

Quantify the signal and calculate the IC50 value, which represents the concentration of this compound required to inhibit cellular PARP activity by 50%.

-

Rat Liver Microsome Stability Assay

This assay assesses the metabolic stability of this compound in the presence of liver enzymes.

-

Materials:

-

Rat liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Pre-warm a mixture of rat liver microsomes and phosphate buffer at 37°C.

-

Add this compound to the mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using an LC-MS/MS system to quantify the remaining concentration of this compound.

-

Plot the natural logarithm of the percentage of remaining this compound against time and determine the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Mandatory Visualizations

Signaling Pathway of PARP-1 in DNA Single-Strand Break Repair

Caption: PARP-1 signaling in DNA repair and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for the preclinical in vitro evaluation of this compound.

Logical Relationship of PARP Inhibition and Synthetic Lethality

Caption: The principle of synthetic lethality with PARP-1 inhibitors.

Conclusion

This compound is a valuable chemical probe for studying the intricate functions of PARP-1. Its high potency and, most notably, its selectivity for PARP-1 over PARP-2, make it an exceptional tool for dissecting the specific contributions of PARP-1 to DNA repair and other cellular processes. While its pharmacokinetic properties have limited its in vivo applications, the detailed in vitro characterization provides a solid foundation for the design of future PARP-1 selective inhibitors with improved drug-like properties. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing or developing selective PARP-1 inhibitors.

Investigating the Role of PARP-1 in DNA Repair Using BYK204165: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Poly(ADP-ribose) polymerase-1 (PARP-1) in DNA repair, utilizing the potent and selective inhibitor BYK204165 as a key research tool. This document outlines the mechanism of action of PARP-1 inhibitors, presents quantitative data on the activity of this compound, and offers detailed protocols for essential experiments in this field of study.

Introduction: PARP-1 and its Critical Role in DNA Integrity

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in maintaining genomic stability. It is a key player in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). Upon detection of a DNA lesion, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors, thereby initiating the repair cascade.

The inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, forms the basis for the clinical use of several PARP inhibitors.

This compound: A Potent and Selective PARP-1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PARP-1. Its utility as a research tool lies in its ability to specifically probe the functions of PARP-1 in cellular processes, including DNA repair, without significantly affecting other related enzymes like PARP-2 at lower concentrations.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity across different assays and targets.

Table 1: In Vitro Inhibitory Activity of this compound against PARP Enzymes

| Target | Assay Type | Value Type | Value | Reference |

| Human PARP-1 | Enzyme Inhibition | pIC50 | 7.35 | [1][2] |

| Human PARP-1 | Enzyme Inhibition | pKi | 7.05 | [1][2] |

| Murine PARP-2 | Enzyme Inhibition | pIC50 | 5.38 | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Value Type | Value | Reference |

| C4I human cervical cancer | PARP Inhibition | pIC50 | 5.75 | [2] |

Signaling Pathways and Experimental Workflows

PARP-1 Signaling in Single-Strand Break Repair

The following diagram illustrates the central role of PARP-1 in the single-strand break repair (SSBR) pathway and the mechanism of its inhibition by this compound.

Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.

Experimental Workflow for Characterizing this compound

This workflow outlines the key experimental stages for a comprehensive investigation of a PARP-1 inhibitor like this compound.

Caption: A typical experimental workflow for the characterization of a PARP-1 inhibitor.

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is most pronounced in cancer cells with pre-existing defects in the homologous recombination (HR) pathway of double-strand break (DSB) repair, often due to mutations in genes like BRCA1 and BRCA2. The following diagram illustrates this principle of synthetic lethality.

References

Understanding the selectivity of BYK204165 for PARP-1 vs PARP-2

An In-depth Technical Guide to the Selectivity of BYK204165 for PARP-1 vs PARP-2

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of enzyme inhibitors is paramount for advancing targeted therapies. This guide provides a detailed examination of this compound, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). We will delve into its selectivity profile against PARP-2, the experimental methodologies used to determine this, and the underlying signaling pathways.

Quantitative Analysis of this compound Selectivity

This compound demonstrates a significant preference for inhibiting PARP-1 over PARP-2. This selectivity is crucial as emerging research suggests that while PARP-1 inhibition is the primary driver of synthetic lethality in homologous recombination-deficient tumors, PARP-2 inhibition may be linked to hematological toxicities[1]. The inhibitory activity of this compound has been quantified using various metrics, which are summarized below.

| Target | Inhibitory Metric | Value | Selectivity (PARP-1 vs PARP-2) |

| Human PARP-1 (hPARP-1) | pIC50 | 7.35[2][3][4] | ~100-fold[2][3][5] |

| Murine PARP-2 (mPARP-2) | pIC50 | 5.38[2][3][4] | |

| Human PARP-1 (hPARP-1) | IC50 | 44.67 nM[6][7] | |

| Murine PARP-2 (mPARP-2) | IC50 | 4,168 nM[6] | |

| Human PARP-1 (hPARP-1) | pKi | 7.05[2][3][4] |

In addition to cell-free enzymatic assays, the activity of this compound has been evaluated in cellular contexts. It inhibits hydrogen peroxide-activated PARP in various cell lines with the following IC50 values:

-

A549 (human lung epithelial): 229.09 nM[6]

-

C4I (human cervical): 1,778.28 nM[6]

-

H9c2 (rat cardiac myoblast): 123.03 nM[6]

The Role of PARP-1 and PARP-2 in DNA Repair

PARP-1 and PARP-2 are key enzymes in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA lesion, PARP-1 and PARP-2 are recruited to the site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors. PARP-1 is responsible for the majority (about 90%) of cellular PAR formation in response to DNA damage[8].

The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality[8][9].

Caption: PARP-1/2 signaling pathway in single-strand break repair.

Experimental Protocols for Determining PARP Inhibitor Selectivity

The selectivity of PARP inhibitors like this compound is typically determined through a series of biochemical and cellular assays.

Cell-Free Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP-1 and PARP-2.

Objective: To determine the IC50 value of an inhibitor against recombinant PARP-1 and PARP-2.

Materials:

-

Recombinant human PARP-1 and PARP-2 enzymes.

-

Histones (as a substrate for PARylation).

-

Biotinylated NAD+ (as a co-substrate).

-

Streptavidin-coated plates.

-

HRP-conjugated anti-PAR antibody.

-

Chemiluminescent substrate.

-

Test compound (e.g., this compound) at various concentrations.

Protocol:

-

Immobilization: Histones are coated onto the wells of a microplate.

-

Reaction Setup: A reaction mixture containing the PARP enzyme (either PARP-1 or PARP-2), biotinylated NAD+, and varying concentrations of the inhibitor is added to the wells.

-

Incubation: The plate is incubated to allow the PARylation reaction to proceed.

-

Detection: The wells are washed, and streptavidin-HRP conjugate is added to bind to the biotinylated PAR chains.

-

Signal Generation: After another wash, a chemiluminescent substrate is added, and the light output is measured using a luminometer. The signal is proportional to the amount of PARylation.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PARylation Assay

This assay measures the inhibition of PARP activity within intact cells.

Objective: To determine the cellular potency of a PARP inhibitor.

Materials:

-

Cell line of interest (e.g., A549).

-

DNA damaging agent (e.g., hydrogen peroxide).

-

Test compound (e.g., this compound).

-

Antibodies against PAR.

-

Secondary antibodies for detection (e.g., immunofluorescence or western blot).

Protocol:

-

Cell Culture and Treatment: Cells are cultured and then treated with the PARP inhibitor at various concentrations for a specified period.

-

Induction of DNA Damage: DNA damage is induced by treating the cells with a damaging agent like H2O2 to activate PARP enzymes.

-

Cell Lysis and Analysis:

-

For Western Blot: Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-PAR antibody to detect the levels of PARylation.

-

For Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-PAR antibody. The fluorescence intensity is quantified using microscopy.

-

-

Data Analysis: The reduction in the PAR signal in the presence of the inhibitor is used to determine the cellular IC50.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound [shop.labclinics.com]

- 8. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

Technical Guide: BYK204165 (CAS Number 1104546-89-5), a Potent and Selective PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BYK204165 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. With a CAS number of 1104546-89-5, this isoquinolinedione derivative has demonstrated significant potential as a research tool for investigating the roles of PARP-1 in cellular processes such as DNA repair, apoptosis, and necrosis.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for their studies.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 1104546-89-5 | [2] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| IUPAC Name | 4-[(1-methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 1 year. | [2] |

Mechanism of Action: Selective PARP-1 Inhibition

This compound exerts its biological effects through the potent and selective inhibition of PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks (SSBs). Upon detection of a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

This compound competitively binds to the nicotinamide (B372718) binding pocket of PARP-1, thereby preventing the synthesis of PAR and inhibiting the recruitment of the DNA repair machinery. This leads to an accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. A key feature of this compound is its high selectivity for PARP-1 over PARP-2, another member of the PARP family involved in DNA repair. This selectivity can be advantageous for targeted research applications.

Signaling Pathway of PARP-1 in Single-Strand Break Repair

The following diagram illustrates the central role of PARP-1 in the single-strand break repair pathway and the inhibitory action of this compound.

Caption: PARP-1 signaling in SSB repair and its inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in both cell-free and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| Human PARP-1 (hPARP-1) | Cell-free | pIC₅₀ = 7.35 | [2] |

| Human PARP-1 (hPARP-1) | Cell-free | pKᵢ = 7.05 | [2] |

| Murine PARP-2 (mPARP-2) | Cell-free | pIC₅₀ = 5.38 | [2] |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency. pKᵢ is the negative logarithm of the inhibition constant (Kᵢ).

The data clearly demonstrates the high potency of this compound for PARP-1 and its approximately 100-fold selectivity over PARP-2.[1]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Value (pIC₅₀) | Reference |

| C4I (cervical carcinoma) | H₂O₂-induced PARP inhibition | 5.75 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the procedures described by Eltze et al. (2008).[1]

Cell-Free PARP-1 and PARP-2 Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant PARP-1 and PARP-2.

Materials:

-

Recombinant human PARP-1 (partially purified)

-

Recombinant murine PARP-2

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT

-

Activated DNA (calf thymus DNA treated with DNase I)

-

[³H]NAD⁺ (Nicotinamide adenine (B156593) dinucleotide, tritium-labeled)

-

This compound stock solution in DMSO

-

Scintillation vials and scintillation cocktail

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing assay buffer, activated DNA, and the desired concentration of this compound (or vehicle control - DMSO).

-

Add 75 ng of recombinant human PARP-1 or murine PARP-2 to the reaction mixture.

-

Initiate the reaction by adding [³H]NAD⁺.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding ice-cold 10% TCA.

-

Precipitate the radiolabeled PAR polymer on ice for 30 minutes.

-

Collect the precipitate by filtration onto glass fiber filters.

-

Wash the filters with 10% TCA to remove unincorporated [³H]NAD⁺.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the pIC₅₀ value by non-linear regression analysis of the dose-response curve.

Cellular PARP Inhibition Assay (H₂O₂-Induced PAR Synthesis)

This assay measures the ability of this compound to inhibit PARP activity within intact cells following oxidative stress-induced DNA damage.

Materials:

-

C4I human cervical carcinoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Hydrogen peroxide (H₂O₂)

-

This compound stock solution in DMSO

-

Fixation solution: 70% methanol/30% acetone (B3395972) (v/v), precooled to -20°C

-

Blocking buffer: Phosphate-buffered saline (PBS) with 5% non-fat dry milk

-

Primary antibody: anti-PAR monoclonal antibody

-

Secondary antibody: Fluorescently labeled anti-mouse IgG

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed C4I cells in appropriate culture plates (e.g., 96-well plates) and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) in DMEM for a specified time (e.g., 1 hour). The final DMSO concentration should be kept low (e.g., 0.3%).[1]

-

Induce DNA damage and activate PARP by treating the cells with H₂O₂ (e.g., 1 mM final concentration) for 10 minutes at 37°C.[1]

-

Wash the cells with PBS.

-

Fix the cells with the pre-cooled methanol/acetone solution for 10 minutes.[1]

-

Aspirate the fixative and allow the plates to dry for 30 minutes.[1]

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-PAR antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the PAR-specific fluorescence using a fluorescence microscope and appropriate image analysis software.

-

Determine the pIC₅₀ value based on the reduction in PAR fluorescence in this compound-treated cells compared to the H₂O₂-treated control.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for characterizing a PARP inhibitor like this compound.

Caption: High-level workflow for in vitro characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of PARP-1 biology. Its high potency and selectivity for PARP-1 make it an excellent candidate for dissecting the specific roles of this enzyme in DNA repair and other cellular processes. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both basic research and preclinical drug development settings. It is important to note that due to its poor water solubility and short half-life in rat microsomes, this compound has not been extensively tested in vivo.[2][3]

References

The Potent and Selective PARP-1 Inhibitor: A Technical Guide to BYK204165

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the published research surrounding BYK204165, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). This document summarizes key quantitative data, details the experimental protocols used in its characterization, and visualizes the relevant biological pathways and workflows. The information presented is primarily derived from the foundational study by Eltze et al. (2008) published in Molecular Pharmacology.

Quantitative Data Summary

The inhibitory activity of this compound against PARP-1 and its selectivity over PARP-2 have been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative look at its potency against other standard PARP inhibitors.

Table 1: In Vitro Inhibitory Potency of this compound and Comparator Compounds against PARP-1 and PARP-2. [1]

| Compound | hPARP-1 (pIC50) | mPARP-2 (pIC50) | Selectivity (PARP-1 vs. PARP-2) |

| This compound | 7.35 | 5.38 | ~93-fold |

| NU1025 | 6.13 | 5.51 | ~4-fold |

| 3-Aminobenzamide | 4.61 | 4.34 | ~2-fold |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: Inhibition Constants (Ki) and Cellular Potency of this compound. [1]

| Compound | hPARP-1 (pKi) | Cellular PARP Inhibition (C4I cells, pIC50) |

| This compound | 7.05 | 5.75 |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the research articles for the characterization of this compound.

PARP-1 and PARP-2 Enzyme Activity Assay

This protocol was utilized to determine the in vitro potency of this compound against recombinant human PARP-1 (hPARP-1) and murine PARP-2 (mPARP-2).

-

Reaction Mixture Preparation: A reaction buffer was prepared containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol, 2 µg/ml activated DNA (calf thymus), and 2 µg/ml histones (calf thymus).

-

Enzyme and Inhibitor Incubation: 75 ng of recombinant hPARP-1 or mPARP-2 was pre-incubated with varying concentrations of this compound in the reaction buffer for 10 minutes at room temperature.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of 1 µM NAD+ and 1.5 µCi of [³H]NAD+.

-

Incubation: The reaction mixture was incubated for 20 minutes at 37°C.

-

Reaction Termination: The reaction was stopped by the addition of 200 µl of ice-cold 20% (w/v) trichloroacetic acid.

-

Precipitation and Washing: The mixture was incubated on ice for 10 minutes to allow for protein precipitation. The precipitate was then transferred to a filter plate and washed three times with 10% (w/v) trichloroacetic acid.

-

Quantification: The radioactivity incorporated into the acid-insoluble material was quantified using a liquid scintillation counter. The pIC50 values were then calculated from the concentration-response curves.

Cellular PARP Activity Assay

This assay was performed to assess the potency of this compound in a cellular context using C4I human cervical cancer cells.

-

Cell Culture and Seeding: C4I cells were cultured in DMEM supplemented with 10% fetal bovine serum and seeded into 96-well plates.

-

Compound Treatment: Cells were pre-incubated with various concentrations of this compound for 30 minutes.

-

Induction of DNA Damage: DNA damage was induced by treating the cells with 1 mM H₂O₂ for 10 minutes.

-

Cell Lysis: The cells were washed with PBS and then lysed with a buffer containing 0.1% Triton X-100.

-

PARP Activity Measurement: The activity of PARP in the cell lysates was determined using an ELISA-based assay that detects the synthesis of poly(ADP-ribose) (PAR).

-

Data Analysis: The pIC50 values were determined by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PARP-1 signaling pathway in the context of DNA repair and the general workflow for evaluating PARP inhibitors like this compound.

Caption: PARP-1 signaling pathway in single-strand break repair and its inhibition by this compound.

Caption: General experimental workflow for the characterization of a PARP inhibitor like this compound.

References

The Role of BYK204165 in Elucidating Synthetic Lethality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of BYK204165, a potent and selective PARP1 inhibitor, and its application in the study of synthetic lethality. The principle of synthetic lethality, where the combination of two non-lethal genetic events results in cell death, has emerged as a powerful strategy in cancer therapy. PARP inhibitors exemplify this approach, demonstrating significant efficacy in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1 or BRCA2 mutations. This guide details the mechanism of action of this compound, presents its biochemical and cellular activity, provides comprehensive experimental protocols for its evaluation, and illustrates key concepts through detailed diagrams.

Introduction to this compound and Synthetic Lethality

This compound is a novel isoquinolindione derivative identified as a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1] PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP1 catalytic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).

In cells with a functional homologous recombination (HR) pathway, these DSBs are efficiently repaired. However, in cancer cells with a compromised HR pathway due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cancer cells by PARP inhibitors is a classic example of synthetic lethality.

Quantitative Data on this compound and Comparative PARP Inhibitors

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and provide a comparative overview of other well-established PARP inhibitors to illustrate the principle of synthetic lethality in the context of BRCA mutations.

Table 1: Inhibitory Activity of this compound

| Target/System | Parameter | Value | Reference |

| Human PARP-1 (cell-free) | pIC50 | 7.35 | [1] |

| Human PARP-1 (cell-free) | pKi | 7.05 | [1] |

| Murine PARP-2 (cell-free) | pIC50 | 5.38 | [1] |

| C4I human cervical carcinoma cells | pIC50 | 5.75 | [2] |

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). The pKi is the negative logarithm of the inhibition constant.

Table 2: Comparative Cellular Potency of PARP Inhibitors in BRCA-Mutant vs. BRCA-Wild-Type Cell Lines (Illustrative)

| PARP Inhibitor | Cell Line | BRCA1/2 Status | IC50 (µM) |

| Talazoparib | MDA-MB-436 | BRCA1 mutant | Not specified, but highly sensitive |

| HCC1937 | BRCA1 mutant | Less sensitive than MDA-MB-436 | |

| MDA-MB-231 | BRCA wild-type | ~0.48 | |

| MDA-MB-468 | BRCA wild-type | ~0.8 | |

| Niraparib | MDA-MB-231 | BRCA wild-type | ≤20 |

| MDA-MB-468 | BRCA wild-type | <10 | |

| Olaparib | MDA-MB-231 | BRCA wild-type | ≤20 |

| MDA-MB-468 | BRCA wild-type | <10 | |

| Rucaparib | MDA-MB-231 | BRCA wild-type | ≤20 |

| MDA-MB-468 | BRCA wild-type | <10 |

Data in this table is compiled from a study assessing various PARP inhibitors in breast cancer cell lines and serves to illustrate the concept of synthetic lethality.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PARP inhibition and synthetic lethality is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the mechanism of synthetic lethality, and a typical experimental workflow.

Caption: PARP1 Signaling Pathway in DNA Single-Strand Break Repair.

Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the investigation of novel inhibitors. The following section provides methodologies for key assays used to characterize the activity of PARP inhibitors like this compound and to demonstrate synthetic lethality.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percent viability against the logarithm of the drug concentration.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

-

Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible.

-

Fixation and Staining: Wash the colonies with PBS, fix them with fixation solution, and then stain with crystal violet solution.

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control.

PARP Trapping Assay (Cell-Based)

This assay measures the ability of an inhibitor to trap PARP1 on chromatin.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) (optional)

-

Subcellular fractionation kit

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against PARP1 and a chromatin marker (e.g., Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours). An optional co-treatment with a low dose of MMS can enhance the trapping signal.

-

Chromatin Fractionation: Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound proteins.

-

Protein Quantification: Determine the protein concentration of the chromatin-bound fractions.

-

Western Blot Analysis: Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against PARP1 and Histone H3 (as a loading control).

-

Data Analysis: Quantify the band intensities for PARP1 and normalize to the Histone H3 loading control to determine the amount of chromatin-trapped PARP1.

Conclusion

This compound is a valuable research tool for investigating the intricacies of PARP1 inhibition and the concept of synthetic lethality. Its high potency and selectivity for PARP1 make it an ideal candidate for dissecting the specific roles of this enzyme in DNA repair and cell fate decisions. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting PARP1 in cancers with specific DNA repair deficiencies. Further studies investigating the efficacy of this compound in a broader range of cancer models, particularly those with defined BRCA1/2 and other HR gene mutations, will be instrumental in fully elucidating its potential as a targeted anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for BYK204165 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BYK204165, a potent and selective PARP-1 inhibitor, in cell culture experiments. Detailed protocols for assessing its biological activity and understanding its mechanism of action are outlined below.

Introduction

This compound is a powerful and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] PARP-1 is activated by DNA single-strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process recruits DNA repair machinery.[1] Inhibition of PARP-1 by this compound can lead to the accumulation of DNA damage and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Quantitative Data

The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays.

| Target | Assay Type | Species | IC50 | pIC50 | pKi | Selectivity |

| PARP-1 | Enzyme Assay | Human | 44.67 nM[3] | 7.35[1][2][4] | 7.05[1][4] | 100-fold vs PARP-2[1] |

| PARP-2 | Enzyme Assay | Murine | 4,168 nM[3] | 5.38[1][4] | ||

| PARP | Cell-based Assay (A549 cells) | Human | 229.09 nM[3] | |||

| PARP | Cell-based Assay (C4I cells) | Human | 1,778.28 nM[3] | 5.75[1] | ||

| PARP | Cell-based Assay (H9c2 cells) | Rat | 123.03 nM[3] |

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[5]

-

Reagent: Dimethyl sulfoxide (B87167) (DMSO)

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.52 mg of this compound (Molecular Weight: 252.27 g/mol ) in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[6]

-

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a selected cell line.

-

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[6]

-

Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 10 µM.[6]

-

Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.[6]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

-

Western Blot for PARP-1 Cleavage

This protocol is to assess the induction of apoptosis by detecting the cleavage of PARP-1.

-

Materials:

-

Selected cell line

-

This compound

-

Positive control for apoptosis (e.g., etoposide)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP-1 (that detects both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24-72 hours). Include a vehicle control and a positive control.[7]

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]

-

Determine the protein concentration of each lysate using a BCA assay.[1]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[1]

-

Transfer the proteins to a PVDF membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.[1]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the full-length PARP-1 (~116 kDa) and the cleaved fragment (~89 kDa).[7]

-

Troubleshooting

-

High Cytotoxicity: If significant cell death is observed at low concentrations, consider reducing the treatment time or ensuring the final DMSO concentration is below 0.1%.[6]

-

Inconsistent Western Blot Results: Ensure the use of fresh lysates with protease and phosphatase inhibitors. Optimize the induction of DNA damage if applicable and use a reliable loading control.[6]

These protocols provide a framework for investigating the effects of this compound in a cell culture setting. Optimization of cell densities, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.

References

Application Notes and Protocols for BYK204165 Dissolution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of BYK204165 in dimethyl sulfoxide (B87167) (DMSO) for use in various experimental settings. This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and other cellular processes.[1][2][3] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Compound Information and Solubility

This compound is a small molecule with the chemical formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol .[2][4] It is sparingly soluble in water and ethanol (B145695) but exhibits good solubility in DMSO.[2]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [4] |

| Molecular Weight | 252.27 g/mol | [2][4] |

| CAS Number | 1104546-89-5 | [4][5] |

| Appearance | A crystalline solid | [5] |

| Solubility in DMSO | 10 mg/mL (39.64 mM) to 125 mg/mL (495.50 mM).[1][5] The use of fresh, anhydrous DMSO is recommended as its hygroscopic nature can reduce solubility.[1][2] Ultrasonication may be required to achieve higher concentrations.[1] | [1][2][5] |

| Inhibitory Activity | hPARP-1 (human): pIC₅₀ = 7.35, pKᵢ = 7.05mPARP-2 (murine): pIC₅₀ = 5.38Displays approximately 100-fold selectivity for PARP-1 over PARP-2.[1] | [1] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 50 mmol/L x 0.001 L x 252.27 g/mol x 1000 mg/g = 12.61 mg

-

-

-

Weigh the this compound powder:

-

Carefully weigh out 12.61 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

-

-

Dissolution:

-

Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

-

-

Storage:

Table 2: Preparation of Stock Solutions

| Desired Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound |

| 1 mM | 3.964 mL | 19.82 mL |

| 5 mM | 0.793 mL | 3.964 mL |

| 10 mM | 0.396 mL | 1.982 mL |

| 50 mM | 0.079 mL | 0.396 mL |

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into a cell culture medium for use in experiments.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally recommended.

-

Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Procedure:

-

Thaw the stock solution:

-

Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

-

-

Calculate the required volume of stock solution:

-

Determine the final concentration of this compound required for your experiment.

-

Use the formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution needed.

-

M₁ = Concentration of the stock solution

-

V₁ = Volume of the stock solution to be added

-

M₂ = Final concentration in the cell culture medium

-

V₂ = Final volume of the cell culture medium

-

-

-

Prepare the working solution:

-

Warm the required volume of cell culture medium to 37°C.

-

Add the calculated volume of the this compound stock solution to the pre-warmed medium.

-

Mix thoroughly by gentle pipetting or inverting the tube.

-

-

Application:

-

The prepared working solution is now ready to be added to your cells.

-

Visualizations

Signaling Pathway of PARP1 Inhibition by this compound

References

Determining the Optimal Working Concentration of BYK204165 in A549 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal working concentration of BYK204165, a potent and selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, in the human lung adenocarcinoma cell line, A549. This document outlines detailed protocols for assessing cell viability, and target engagement. The provided methodologies will enable researchers to establish effective concentrations of this compound for various downstream applications, including studies on DNA repair, apoptosis, and cell signaling.

Introduction

This compound is a selective inhibitor of PARP1, an enzyme crucial for DNA single-strand break repair.[1][2][3][4] In cancer cells, particularly those with deficiencies in other DNA repair pathways, inhibition of PARP1 can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. A549, a commonly used human lung cancer cell line, serves as a valuable model for studying the effects of PARP inhibitors. Determining the precise working concentration of this compound is critical to ensure on-target effects while minimizing off-target cytotoxicity. This document provides a systematic approach to identify the optimal concentration range for this compound in A549 cells.

Data Presentation

The following table summarizes the known inhibitory concentrations of this compound from enzymatic and cell-based assays. This data serves as a starting point for designing dose-response experiments in A549 cells.

| Target | Assay System | IC50 Value | Reference |

| Human Recombinant PARP1 | Enzyme Assay | 44.67 nM | [1] |

| Murine Recombinant PARP2 | Enzyme Assay | 4,168 nM | [1] |

| Hydrogen Peroxide-Activated PARP | A549 Cells | 229.09 nM | [1] |

Experimental Protocols

A549 Cell Culture and Maintenance

A consistent and healthy cell culture is fundamental for reproducible results.

-

Cell Line: A549 (ATCC® CCL-185™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Determining the Cytotoxic Profile (IC50) using an MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of A549 cells by 50%.

-

Materials:

-

A549 cells

-

96-well plates

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Visualizations

Caption: Workflow for determining the optimal this compound concentration.

Caption: this compound inhibits PARP1, leading to apoptosis.

References

Application Notes and Protocols for Utilizing BYK204165 in a PARP Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and apoptosis.[1][2][3][4] PARP1, in particular, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[3] Inhibition of PARP activity has emerged as a promising therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[3][5][6][7]

BYK204165 is a potent and selective small molecule inhibitor of PARP1.[8][9][10][11] It exhibits competitive inhibition of the enzyme, making it a valuable tool for studying the roles of PARP1 in cellular processes and for the development of novel therapeutics.[8] These application notes provide a detailed protocol for utilizing this compound in a cell-free PARP1 activity assay, enabling researchers to accurately determine its inhibitory potency and to screen for other potential PARP inhibitors.

Product Information: this compound

This compound is a cell-permeable isoquinolinedione derivative that demonstrates high selectivity for PARP1 over PARP2.[9][11] Its potency is comparable to or higher than many standard PARP1 inhibitors.[11]

Chemical and Physical Properties:

| Property | Value |

| Formal Name | 4-[(1-methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.3 g/mol [9] |

| Solubility | Soluble in DMSO (10 mg/mL)[9] and DMF (10 mg/mL)[9] |

Inhibitory Activity:

| Target | Assay Type | pIC₅₀ | IC₅₀ | pKi |

| Human PARP-1 (hPARP-1) | Cell-free recombinant | 7.35[8][10] | 44.67 nM[9][12] | 7.05[8][10] |

| Murine PARP-2 (mPARP-2) | Cell-free recombinant | 5.38[8][10] | 4,168 nM[9] | - |

| PARP (H₂O₂-activated in A549 cells) | Cell-based | - | 229.09 nM[9][12] | - |

| PARP (H₂O₂-activated in C4I cells) | Cell-based | 5.75[8] | 1,778.28 nM[9][12] | - |

| PARP (H₂O₂-activated in H9c2 cells) | Cell-based | - | 123.03 nM[9][12] | - |

PARP1 Signaling Pathway and Inhibition

PARP1 is activated by DNA single-strand breaks. Upon activation, it cleaves NAD+ into nicotinamide (B372718) and ADP-ribose, and subsequently polymerizes ADP-ribose units onto itself and other nuclear proteins, such as histones. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins. PARP inhibitors like this compound compete with NAD+ for the catalytic site of PARP1, thereby preventing PARylation and hindering the DNA repair process.

Caption: PARP1 signaling pathway and mechanism of inhibition by this compound.

Experimental Protocol: Cell-Free PARP1 Activity Assay (Chemiluminescent)

This protocol describes a chemiluminescent assay to measure the activity of recombinant PARP1 and the inhibitory effect of this compound. The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.

Materials and Reagents:

-

Recombinant Human PARP1 enzyme

-

This compound

-

Histone-coated 96-well microplate (white)

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Biotinylated NAD+

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

-

Chemiluminescent HRP substrate

-

DMSO (for dissolving this compound)

-

Microplate reader with chemiluminescence detection capabilities

Experimental Workflow:

Caption: Experimental workflow for the PARP1 activity assay.

Detailed Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of this compound in PARP Assay Buffer to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).

-

Dilute the recombinant PARP1 enzyme, activated DNA, biotinylated NAD+, and Strep-HRP to their working concentrations in PARP Assay Buffer. The optimal concentrations should be determined empirically, but typical ranges are 1-10 ng/well for PARP1, 1-5 µg/mL for activated DNA, and 1-10 µM for biotinylated NAD+.

-

-

Assay Protocol:

-

To the wells of the histone-coated microplate, add the following in order:

-

50 µL of PARP Assay Buffer

-

10 µL of activated DNA

-

10 µL of diluted this compound or vehicle control

-

10 µL of diluted PARP1 enzyme

-

-

Mix gently and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of biotinylated NAD+ to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

After incubation, discard the contents of the wells and wash the plate three times with 200 µL of Wash Buffer per well.

-

Add 100 µL of diluted Strep-HRP conjugate to each well.

-

Incubate for 60 minutes at room temperature.

-

Discard the Strep-HRP solution and wash the plate five times with 200 µL of Wash Buffer per well.

-

Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and add 100 µL to each well.

-

Immediately read the chemiluminescence signal using a microplate reader.

-

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme) from all other readings.

-

Calculate the percentage of PARP1 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal with Inhibitor / Signal with Vehicle Control)]

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Conclusion

This compound is a potent and selective PARP1 inhibitor that serves as an excellent tool for investigating the biological functions of PARP1 and for high-throughput screening of potential therapeutic agents. The provided protocol offers a robust method for assessing the inhibitory activity of this compound and can be adapted for the evaluation of other compounds targeting PARP1. Careful optimization of enzyme and substrate concentrations is recommended to ensure the highest quality data.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. This compound [shop.labclinics.com]

Application Notes and Protocols for BYK204165 in Cancer Cell Apoptosis Induction

For Research Use Only.

Introduction

BYK204165 is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1] PARP-1 plays a crucial role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP-1 by this compound leads to the accumulation of unrepaired SSBs, which can subsequently generate cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inability to repair these DSBs results in synthetic lethality and apoptotic cell death. These application notes provide an overview of the use of this compound to induce apoptosis in cancer cells and detailed protocols for relevant experimental procedures.

Mechanism of Action

This compound competitively binds to the NAD+ binding site of PARP-1, inhibiting its catalytic activity. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage. The inhibition of PARP-1 by this compound effectively abolishes nuclear ADPRylation.[2][3] The persistence of unrepaired SSBs leads to replication fork collapse and the formation of DSBs. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, triggering cell cycle arrest and activation of the intrinsic apoptotic pathway.

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | pIC50 | pKi | Selectivity | Reference |

| Human PARP-1 | Cell-free recombinant | 7.35 | 7.05 | 100-fold vs. PARP-2 | [1] |

| Murine PARP-2 | Cell-free recombinant | 5.38 | - | - | [1] |

| PARP | C4I cells | 5.75 | - | - | [1] |

Table 2: Cell Viability of Cervical Cancer Cell Lines Treated with this compound

| Cell Line | Histological Type | Treatment | Cell Survival (% of Control) | Reference |

| HeLa | Adenocarcinoma | 100 µmol/L this compound for 4 days | ~60% | [3] |

| Caski | Epidermoid | 100 µmol/L this compound for 4 days | ~60% | [3] |

| SiHa | Squamous | 100 µmol/L this compound for 4 days | ~100% | [3] |

| ME180 | Epidermoid | 100 µmol/L this compound for 4 days | ~100% | [3] |

| SW756 | Squamous | 100 µmol/L this compound for 4 days | ~100% | [3] |

Experimental Protocols

Figure 2: General experimental workflow for studying this compound effects.

Protocol 1: Cell Viability Assay (Crystal Violet)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, Caski, SiHa, ME180, SW756)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin/Streptomycin)

-

This compound

-

96-well plates

-

Crystal Violet solution (0.5% w/v in 25% methanol)

-

10% acetic acid

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 4 days).

-

Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 100 µL of methanol (B129727) for 15 minutes.

-

Remove the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

-

Wash the plate with water until the excess stain is removed.

-

-

Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate cell survival as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic cells by flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Protocol 3: Western Blot for PARP-1 Cleavage and Caspase-3 Activation

This protocol is used to detect the cleavage of PARP-1 and the activation of caspase-3 as markers of apoptosis.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PARP-1, anti-cleaved PARP-1, anti-caspase-3, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse treated cells in RIPA buffer, quantify protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

The appearance of the 89 kDa cleaved PARP-1 fragment and the cleaved caspase-3 fragments indicates apoptosis.

-

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-